4-fluoro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide
Description
4-Fluoro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a fluorine atom at the para position and a 2-methoxypyrimidin-5-yl group attached to the sulfonamide nitrogen. Its molecular formula is C₁₁H₁₀FN₃O₃S, with a molecular weight of 307.28 g/mol (calculated from HRMS data in ).
Properties
IUPAC Name |
4-fluoro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3O3S/c1-18-11-13-6-9(7-14-11)15-19(16,17)10-4-2-8(12)3-5-10/h2-7,15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNNLTOYQJBGNOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=N1)NS(=O)(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors, such as 2-methoxy-5-aminopyrimidine and a suitable aldehyde or ketone.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents like N-fluorobenzenesulfonimide.
Sulfonamide Formation: The final step involves the reaction of the fluorinated pyrimidine with benzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis units can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Electrophilic Fluorination: N-fluorobenzenesulfonimide is commonly used for introducing the fluorine atom.
Base: Triethylamine is often used to facilitate the formation of the sulfonamide linkage.
Catalysts: Palladium catalysts are used in coupling reactions like Suzuki-Miyaura.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while coupling reactions can produce complex biaryl compounds .
Scientific Research Applications
4-fluoro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate and for its biological activities, such as antifungal and antibacterial properties.
Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic and optical properties.
Radiopharmaceuticals: It serves as a building block for labeling peptides, proteins, and oligonucleotides with fluorine-18 for positron emission tomography (PET) imaging.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The exact molecular pathways depend on the specific biological context and target .
Comparison with Similar Compounds
Comparative Data Table
Key Findings and Implications
- Electronic Effects : Fluorine and methoxy groups fine-tune electron density, impacting reactivity and binding (e.g., fluorine’s electronegativity enhances sulfonamide acidity).
- Steric and Solubility Profiles : Bulky substituents (e.g., 4-methylbenzyloxy in ) reduce aqueous solubility but improve lipid bilayer penetration.
- Biological Activity : Pyrrolidine and trifluoroethoxy derivatives () show targeted receptor interactions, underscoring the role of nitrogen heterocycles in drug design.
Biological Activity
4-Fluoro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the following features:
- Fluorine Atom : Enhances lipophilicity and may affect binding interactions.
- Methoxypyrimidine Moiety : Contributes to the compound's biological activity through hydrogen bonding and electronic effects.
- Benzenesulfonamide Group : Known for its broad-spectrum antimicrobial properties.
The biological activity of this compound primarily involves inhibition of specific enzymes and receptors. The sulfonamide group is known to mimic para-aminobenzoic acid (PABA), interfering with folate synthesis in bacteria, which is critical for their growth and replication. Additionally, the compound may exhibit inhibitory effects on certain kinases, as observed in related studies involving similar structures.
Antimicrobial Activity
Research has demonstrated that sulfonamides possess notable antimicrobial properties. The mechanism involves competitive inhibition of dihydropteroate synthase, an enzyme crucial for bacterial folate synthesis. The presence of the methoxypyrimidine moiety may enhance this activity by improving binding affinity to the target enzyme.
Anticancer Properties
Recent studies have indicated that compounds structurally similar to this compound exhibit anticancer properties. For instance, compounds containing pyrimidine rings have shown selective inhibition of cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
Case Studies
- Inhibition of Kinases : A study evaluated the effects of various benzenesulfonamides on kinase activity. The findings suggested that modifications in the pyrimidine ring significantly influenced the potency against specific kinases, leading to potential therapeutic applications in cancer treatment .
- Antimicrobial Screening : In a screening assay against a panel of bacterial strains, this compound demonstrated effective antibacterial activity comparable to established antibiotics .
Structure-Activity Relationship (SAR)
The biological efficacy of this compound can be attributed to its structural components:
| Structural Feature | Impact on Activity |
|---|---|
| Fluorine Substitution | Increases lipophilicity and enhances binding |
| Methoxy Group | Improves solubility and potential interactions |
| Sulfonamide Group | Critical for antimicrobial action |
Q & A
Q. What are the established synthetic routes for 4-fluoro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide, and what are the critical intermediates?
The synthesis typically involves multi-step reactions, starting with the functionalization of the pyrimidine ring. A common approach includes:
- Step 1 : Introduction of the methoxy group at the 2-position of pyrimidine via nucleophilic substitution under alkaline conditions.
- Step 2 : Sulfonamide bond formation between the fluorobenzene sulfonyl chloride and the 5-amino group of 2-methoxypyrimidine, using a base like triethylamine in anhydrous dichloromethane . Key intermediates include 5-amino-2-methoxypyrimidine and 4-fluorobenzenesulfonyl chloride , with purity monitored via HPLC or TLC.
Q. How is the molecular structure of this compound characterized, and what crystallographic data are available?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. For related sulfonamide-pyrimidine derivatives:
- Crystal system : Triclinic (P1 space group) with unit cell parameters: a = 13.608 Å, b = 14.566 Å, c = 14.750 Å, α = 74.44°, β = 69.08°, γ = 62.58° .
- Key interactions : Hydrogen bonds between sulfonamide oxygen and pyrimidine nitrogen stabilize the conformation . Complementary techniques like / NMR and high-resolution mass spectrometry (HRMS) validate molecular identity.
Q. What are the primary applications of this compound in medicinal chemistry?
While direct data on this compound is limited, structurally analogous sulfonamide-pyrimidine hybrids exhibit:
- Antimicrobial activity : Inhibition of bacterial phosphopantetheinyl transferase (PPTase), critical for fatty acid synthesis .
- Kinase inhibition : Potential targeting of tyrosine kinases due to sulfonamide’s affinity for ATP-binding pockets .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for higher yield and purity?
Integrated computational-experimental workflows, such as those from ICReDD , leverage:
- Quantum chemical calculations : To model transition states and identify energy barriers in sulfonamide bond formation.
- Machine learning : To predict optimal solvent/base combinations (e.g., DMF vs. THF) and reaction temperatures . Case studies show a 20–30% yield improvement when combining density functional theory (DFT) with high-throughput screening .
Q. What strategies resolve contradictory bioactivity data across different assay models?
Discrepancies in IC values (e.g., bacterial vs. mammalian cell assays) may arise from:
- Membrane permeability differences : LogP calculations (e.g., >3.0 for enhanced lipophilicity) guide structural modifications like fluorination .
- Off-target effects : Proteome-wide docking studies (using AutoDock Vina) identify unintended targets, requiring selectivity assays (e.g., kinase profiling panels) .
Q. How does substituent variation on the pyrimidine ring affect pharmacological properties?
Systematic SAR studies reveal:
- 2-Methoxy group : Enhances metabolic stability by reducing cytochrome P450-mediated oxidation.
- 5-Fluoro substitution : Increases electronegativity, improving target binding affinity by 2–3-fold compared to chloro analogs . Data from PubChem analogs suggest ED values correlate with Hammett sigma constants (σ ≈ 0.78 for fluoro) .
Q. What advanced techniques validate the compound’s mode of action in enzyme inhibition?
- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔG, ΔH) to PPTase enzymes.
- X-ray crystallography : Resolves ligand-enzyme complexes, identifying critical residues (e.g., Arg156 in PPTase) for sulfonamide interaction . Contradictory kinetic data (e.g., noncompetitive vs. uncompetitive inhibition) are resolved via steady-state enzyme kinetics (Lineweaver-Burk plots) .
Methodological Guidance
Q. How to troubleshoot low yields in the final sulfonamide coupling step?
- Purify intermediates : Recrystallize 5-amino-2-methoxypyrimidine to >98% purity to avoid side reactions.
- Optimize stoichiometry : Use a 1.2:1 molar ratio of sulfonyl chloride to pyrimidine amine to minimize unreacted starting material .
- Monitor reaction progress : In-situ FTIR tracks sulfonamide bond formation (S=O stretch at 1350–1300 cm) .
Q. What analytical workflows ensure batch-to-batch consistency in industrial-scale synthesis?
- Quality control (QC) protocols :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
